molecular formula C7H11FN2Sn B12452023 2-Fluoro-5-(trimethylstannyl)pyrimidine CAS No. 697300-80-4

2-Fluoro-5-(trimethylstannyl)pyrimidine

Cat. No.: B12452023
CAS No.: 697300-80-4
M. Wt: 260.88 g/mol
InChI Key: FMDKGVFJISJLOG-UHFFFAOYSA-N
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Description

2-Fluoro-5-(trimethylstannyl)pyrimidine is an organotin compound that features a pyrimidine ring substituted with a fluorine atom at the 2-position and a trimethylstannyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(trimethylstannyl)pyrimidine typically involves the stannylation of a fluoropyrimidine precursor. One common method is the reaction of 2-fluoropyrimidine with trimethyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the stannyl group.

Reaction Scheme:

2-Fluoropyrimidine+(CH3)3SnClThis compound+NaCl\text{2-Fluoropyrimidine} + \text{(CH}_3\text{)}_3\text{SnCl} \rightarrow \text{this compound} + \text{NaCl} 2-Fluoropyrimidine+(CH3​)3​SnCl→this compound+NaCl

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring proper handling and disposal of organotin reagents due to their toxicity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(trimethylstannyl)pyrimidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The trimethylstannyl group can be replaced by other nucleophiles, such as halides, under appropriate conditions.

    Cross-Coupling Reactions: The compound can participate in Stille coupling reactions, where the stannyl group reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.

    Oxidation and Reduction: The stannyl group can be oxidized to form tin oxides or reduced under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Typically involve halides like iodine or bromine, and a catalyst such as copper(I) iodide.

    Cross-Coupling Reactions: Use palladium catalysts (e.g., Pd(PPh₃)₄) and bases like cesium carbonate.

    Oxidation: Can be achieved using oxidizing agents like hydrogen peroxide or peracids.

Major Products Formed

    Substitution Reactions: Yield halogenated pyrimidines.

    Cross-Coupling Reactions: Produce biaryl or heteroaryl compounds.

    Oxidation: Results in tin oxides and modified pyrimidine derivatives.

Scientific Research Applications

2-Fluoro-5-(trimethylstannyl)pyrimidine has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

    Medicinal Chemistry: Potentially useful in the development of pharmaceuticals due to its ability to introduce fluorine atoms into drug molecules, which can enhance metabolic stability and bioavailability.

    Material Science: Can be used in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: May serve as a precursor for radiolabeled compounds used in imaging studies or as probes in biochemical assays.

Mechanism of Action

The mechanism by which 2-Fluoro-5-(trimethylstannyl)pyrimidine exerts its effects depends on the specific reaction or application. In cross-coupling reactions, the stannyl group acts as a nucleophile, transferring its organic moiety to the palladium catalyst, which then facilitates the formation of a new carbon-carbon bond. The fluorine atom can influence the electronic properties of the pyrimidine ring, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-(tributylstannyl)pyrimidine: Similar structure but with bulkier tributylstannyl group.

    2-Chloro-5-(trimethylstannyl)pyrimidine: Chlorine atom instead of fluorine, affecting reactivity and applications.

    2-Fluoro-5-(trimethylsilyl)pyrimidine: Trimethylsilyl group instead of stannyl, used in different synthetic contexts.

Uniqueness

2-Fluoro-5-(trimethylstannyl)pyrimidine is unique due to the combination of the fluorine atom and the trimethylstannyl group. The fluorine atom can significantly alter the electronic properties of the pyrimidine ring, making it more reactive in certain types of chemical reactions. The trimethylstannyl group is a versatile leaving group in cross-coupling reactions, making this compound particularly valuable in organic synthesis.

Properties

CAS No.

697300-80-4

Molecular Formula

C7H11FN2Sn

Molecular Weight

260.88 g/mol

IUPAC Name

(2-fluoropyrimidin-5-yl)-trimethylstannane

InChI

InChI=1S/C4H2FN2.3CH3.Sn/c5-4-6-2-1-3-7-4;;;;/h2-3H;3*1H3;

InChI Key

FMDKGVFJISJLOG-UHFFFAOYSA-N

Canonical SMILES

C[Sn](C)(C)C1=CN=C(N=C1)F

Origin of Product

United States

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